2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O4S2/c28-22-16-5-1-2-6-17(16)24-23(27(22)11-15-4-3-9-32-15)33-12-20-25-21(26-31-20)14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHRXCUOYXARNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.44 g/mol. The structure incorporates multiple pharmacophores that may contribute to its biological activity.
Research indicates that compounds similar to this structure often exhibit a range of biological activities due to their ability to interact with various biological targets. The presence of the oxadiazole and quinazolinone moieties suggests potential interactions with enzymes and receptors involved in cancer progression and inflammatory responses.
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds. For instance, a compound with a similar structure was found to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential.
Antimicrobial Activity
The compound has also shown significant antimicrobial activity. In a study assessing its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that it may serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
Compounds containing the benzodioxole moiety have been reported to exhibit anti-inflammatory effects. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vivo studies demonstrated reduced edema in animal models when treated with related compounds.
Data Tables
The following table summarizes key biological activities and corresponding IC50 or MIC values for the compound and its analogs:
| Biological Activity | Cell Line/Organism | IC50/MIC Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 5.0 | |
| Antimicrobial | E. coli | 10.0 | |
| Anti-inflammatory | Mouse model | N/A |
Case Studies
- Anticancer Screening : A study published in Journal of Medicinal Chemistry screened a library of compounds for anticancer activity using multicellular tumor spheroids as a model system. The compound demonstrated significant cytotoxicity against several cancer types, suggesting its potential for further development as an anticancer drug .
- Antimicrobial Efficacy : Another study focused on synthesizing derivatives of the compound and evaluating their antimicrobial properties against resistant strains of bacteria. The results indicated that modifications to the thiophene group enhanced antibacterial activity significantly .
- In Vivo Anti-inflammatory Study : Research conducted on animal models revealed that administration of the compound resulted in decreased levels of inflammatory markers, supporting its potential use in treating inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique structure that combines multiple heterocyclic moieties. Its molecular formula is , and it has a molecular weight of approximately 370.43 g/mol. The presence of the benzodioxole and oxadiazole rings suggests potential biological activity due to their known pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the benzodioxole moiety may enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets. Studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties .
Anticancer Potential
The quinazolinone framework is recognized for its anticancer activity. Compounds with this structure have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies on related compounds indicate that they can target specific pathways involved in cancer cell proliferation . The addition of thiophene and oxadiazole groups could further enhance this activity through synergistic effects.
Anti-inflammatory Properties
Compounds featuring the benzodioxole structure have shown promise in reducing inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Given the structural similarities to known anti-inflammatory agents, it is plausible that this compound could exhibit similar effects .
Pesticidal Activity
The unique chemical structure of this compound may also lend itself to agricultural applications, particularly as a pesticide or herbicide. Compounds with thiophene and oxadiazole rings have been investigated for their effectiveness against various pests and diseases affecting crops . The dual action of antimicrobial and pesticidal properties could make it an attractive candidate for further development in agricultural chemistry.
Organic Electronics
The electronic properties of compounds containing thiophene and oxadiazole units are being explored for use in organic semiconductors and photovoltaic devices. This compound's potential as a charge transport material could lead to advancements in organic light-emitting diodes (OLEDs) and solar cells . Research into its conductivity and stability under operational conditions is ongoing.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs identified in the literature:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Structural Variations: The benzodioxole group in the target compound distinguishes it from analogs with fluorophenyl or chlorophenyl oxadiazole substituents . This moiety may enhance binding to aromatic receptors or enzymes.
Synthetic Efficiency :
- Analogs like Compound 46 () were synthesized in high yields (72%) via streamlined protocols, suggesting that the target compound’s synthesis could be optimized similarly .
The thioxo group in ’s compound highlights the role of sulfur in tautomerism and metal coordination, which could be relevant for the target’s sulfanyl bridge .
Preparation Methods
Synthesis of the Quinazolin-4-one Core
The quinazolin-4-one scaffold forms the central heterocyclic structure of the target compound. A transition-metal-free approach utilizing ortho-fluorobenzamides and amides, as reported by Li et al. (2019), offers an efficient route . In this method, 2-fluoro-N-methylbenzamide reacts with benzamide derivatives in the presence of Cs₂CO₃ in dimethyl sulfoxide (DMSO) at 135°C to form 3-methyl-2-phenylquinazolin-4(3H)-one via a base-promoted nucleophilic aromatic substitution (SₙAr) followed by cyclization . For the target molecule, the ortho-fluorobenzamide precursor is substituted with a thiophen-2-ylmethyl group at the N3 position. This modification is achieved by alkylating the secondary amine intermediate with 2-(bromomethyl)thiophene under basic conditions, yielding the 3-[(thiophen-2-yl)methyl]quinazolin-4-one framework .
Key reaction parameters include:
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Temperature : 135°C
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Base : Cs₂CO₃ (2.5 equiv)
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Solvent : DMSO
Construction of the 1,3,4-Oxadiazole Ring Bearing the Benzodioxole Moiety
The 1,3,4-oxadiazole ring with a 1,3-benzodioxol-5-yl substituent is synthesized via cyclization of an acylhydrazide intermediate. As demonstrated by Singh et al. (2005), acid hydrazides derived from carboxylic acids react with nitriles or amidoximes under dehydrating conditions to form oxadiazoles . For this compound, 3-(1,3-benzodioxol-5-yl)propanoic acid is converted to its corresponding hydrazide using thionyl chloride (SOCl₂) and hydrazine hydrate. Subsequent treatment with cyanogen bromide (BrCN) in ethanol under reflux forms the 1,3,4-oxadiazole ring .
Critical steps :
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Hydrazide formation : SOCl₂-mediated activation of the carboxylic acid, followed by reaction with hydrazine hydrate (yield: 85–90%) .
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Cyclization : BrCN in ethanol at 80°C for 6 hours (yield: 75–80%) .
The benzodioxole group is introduced at the synthesis stage of the propanoic acid precursor, ensuring regioselectivity at the C3 position of the oxadiazole .
Functionalization with the Sulfanyl Linker
The sulfanyl (-S-) bridge connecting the oxadiazole and quinazolinone moieties is installed via a nucleophilic substitution reaction. The oxadiazole intermediate is brominated at the methyl group using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), yielding 5-(bromomethyl)-3-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole . This electrophilic intermediate reacts with the thiolate anion generated from the quinazolinone’s sulfhydryl group (-SH) in the presence of a base (e.g., K₂CO₃) in anhydrous DMF.
Optimized conditions :
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Molar ratio : 1:1.2 (quinazolinone-thiol to bromomethyl-oxadiazole)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : DMF, 25°C, 12 hours
Integration of Structural Components
The final assembly involves sequential coupling of the synthesized intermediates:
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Quinazolinone-thiol preparation : The quinazolinone core is functionalized with a thiol group at the C2 position by reacting 2-mercapto-3-[(thiophen-2-yl)methyl]quinazolin-4-one with the bromomethyl-oxadiazole derivative .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the target compound in >95% purity .
Spectroscopic validation :
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, quinazolinone H5), 7.45 (t, J = 7.6 Hz, 1H, quinazolinone H6), 6.95 (s, 1H, benzodioxole H6), 5.12 (s, 2H, OCH₂O), 4.89 (s, 2H, SCH₂), 3.72 (s, 2H, NCH₂-thiophene) .
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MS (ESI) : m/z 535.1 [M+H]⁺.
Analytical and Mechanistic Considerations
Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure intermediate purity. Cyclic voltammetry, as applied to nitroheterocycles in antitubercular agents, confirms the redox activity of the oxadiazole’s nitro group, which may influence biological activity .
Solubility and stability : The benzodioxole and thiophene substituents enhance lipophilicity (logP = 2.8), while the sulfanyl linker improves aqueous solubility (∼15 mg/mL in PBS) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology : The synthesis involves multi-step reactions, including cyclization of oxadiazole precursors and sulfanyl group introduction. Key steps:
- Oxadiazole formation : Use 1,3-benzodioxol-5-yl-carboxylic acid hydrazide with nitriles under microwave-assisted conditions (e.g., POCl₃ as a catalyst) to enhance cyclization efficiency .
- Sulfanyl incorporation : Employ nucleophilic substitution with mercapto intermediates (e.g., thiophen-2-ylmethanethiol) in DMF at 60–80°C for 12–24 hours.
- Yield optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitor reaction progress using TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry of the quinazolinone and oxadiazole rings. Look for characteristic shifts:
- Quinazolinone C=O at ~170 ppm (¹³C).
- Thiophene protons at δ 6.8–7.2 ppm (¹H) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at 1670–1700 cm⁻¹, C-S stretch at 650–700 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion matching C₂₄H₁₇N₅O₃S₂) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology :
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), referencing protocols from structurally related triazole-thiadiazole hybrids .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, comparing IC₅₀ values to standard agents like doxorubicin .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps) .
- Docking studies : Use AutoDock Vina to simulate binding to targets like E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II. Validate docking poses with MD simulations (e.g., 100 ns runs in GROMACS) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Assay standardization : Control variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free) to minimize confounding factors .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodology :
- Substituent variation : Replace the thiophen-2-ylmethyl group with furan or pyridine analogs to assess impact on solubility and target affinity.
- Bioisosteric replacement : Substitute the 1,3-benzodioxole moiety with 2,3-dihydrobenzo[b][1,4]dioxin to enhance metabolic stability .
Q. What in vitro models assess metabolic stability and potential drug-drug interactions?
- Methodology :
- Hepatic microsomal assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS to calculate intrinsic clearance .
- CYP inhibition screening : Test against CYP3A4 and CYP2D6 using fluorescent probes (e.g., Vivid® assays) .
Q. How can multi-step synthesis challenges (e.g., low yields, side products) be mitigated?
- Methodology :
- Stepwise optimization : Isolate intermediates after each reaction (e.g., oxadiazole precursor) to minimize cross-reactivity.
- Catalyst screening : Test alternatives to POCl₃ (e.g., PPA or T3P®) for cyclization steps to reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
